3-Bromo-1-benzothiophene-2-sulfonyl chloride
Overview
Description
3-Bromo-1-benzothiophene-2-sulfonyl chloride is a chemical compound with the CAS Number: 128852-11-9 . It has a molecular weight of 311.61 and its IUPAC name is 3-bromobenzo[b]thiophene-2-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4BrClO2S2/c9-7-5-3-1-2-4-6(5)13-8(7)14(10,11)12/h1-4H . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 311.61 . It’s important to note that the compound is moisture sensitive .Scientific Research Applications
Synthesis of Sulfonyl Chlorides and Heterocyclic Compounds
3-Bromo-1-benzothiophene-2-sulfonyl chloride has been utilized in the facile synthesis of sulfonyl chlorides, which are pivotal intermediates in organic synthesis. The aqueous chlorination of aryl methoxymethyl sulfides, easily prepared from bromophenyl methoxymethyl sulfides, yields several benzenesulfonyl and arylmethanesulfonyl chlorides in excellent yields, demonstrating the compound's role in introducing sulfonyl groups into aromatic compounds (Dong-Wook Kim et al., 1992). Moreover, the efficient and direct synthesis of benzothiophene oxides and benzothiophenes from related bromo compounds through selective processes highlights its versatility in heterocyclic compound formation (Seiya Uchida et al., 2020).
Development of Molecular Tools
A notable application includes the efficient bromocyclization process of ortho-substituted arylmethyl sulfide, promoted by N-methyl-pyrrolidin-2-one hydrotribromide, leading to the synthesis of polyhalogenated benzothiophene derivatives. These derivatives serve as platforms for various arylations and further functionalizations, offering rapid access to a small library of 2,3-disubstituted benzothiophenes, indicating the compound's utility in building complex molecular structures for further scientific exploration (Guangkuan Zhao et al., 2017).
Catalysis and Reaction Media
Research has also focused on the use of sulfonyl chlorides, including this compound, in catalysis and as reaction media. For instance, 1-butyl-3-methylimidazolium chloroaluminate ionic liquids have been used as unconventional reaction media and Lewis acid catalysts for Friedel-Crafts sulfonylation reactions. This approach has shown enhanced reactivity and nearly quantitative yields of diaryl sulfones under ambient conditions, pointing towards the compound's significance in facilitating sulfonylation reactions and potentially enhancing the efficiency of synthetic protocols (S. Nara et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-1-benzothiophene-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO2S2/c9-7-5-3-1-2-4-6(5)13-8(7)14(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBNYRFXRRDTBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569307 | |
Record name | 3-Bromo-1-benzothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128852-11-9 | |
Record name | 3-Bromo-1-benzothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1-benzothiophene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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